![molecular formula C18H19N3O2 B3005788 N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide CAS No. 1385374-03-7](/img/structure/B3005788.png)
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide
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Overview
Description
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the cyano group is susceptible to hydrolysis, potentially forming a carboxylic acid and releasing ammonia . The benzamide group might undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions.Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is a valuable precursor in the synthesis of various organic heterocycles. Its cyano and carbonyl functional groups are reactive sites that can undergo condensation with bidentate reagents to form diverse heterocyclic structures . This application is crucial in medicinal chemistry, where heterocycles are the core of many pharmaceuticals.
Biological Activity Studies
The compound’s derivatives have been reported to exhibit a range of biological activities. Researchers are exploring its potential as a chemotherapeutic agent by synthesizing novel heterocyclic moieties that may possess anticancer, antiviral, or antibacterial properties .
Nanocrystal Synthesis
In the field of nanotechnology, this compound could be used to modify the surface of nanocrystals. Such modifications can alter the physical and chemical properties of nanocrystals, which are essential for applications in electronics, photonics, and catalysis .
Sensing Applications
The compound’s structure allows for the development of sensors, particularly for detecting cyanide ions in aqueous media. This is achieved through CH functionalization, which is directed by the trifluoromethyl group present in the compound.
Organic Synthesis Catalysis
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide can act as a catalyst in organic synthesis reactions. For example, it can catalyze the conversion of cyclopentene to cyclopentanone, a reaction of significance in industrial chemistry .
Mechanism of Action
Target of Action
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide, also known as NCI, primarily targets the Systemic Acquired Resistance (SAR) mechanism in plants . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .
Mode of Action
NCI interacts with its targets by inducing a broad range of disease resistance in plants such as tobacco and rice . It triggers signaling at the same level as or downstream of salicylic acid (SA) accumulation .
Biochemical Pathways
The biochemical pathways affected by NCI are those involved in the SAR mechanism. NCI induces SAR by triggering signaling at the same level as or downstream of SA accumulation . This results in the expression of pathogenesis-related (PR) genes, which are markers of SAR .
Pharmacokinetics
It is known that nci can be applied to the soil to induce disease resistance in plants .
Result of Action
The molecular and cellular effects of NCI’s action include the induction of a broad range of disease resistance in plants and the expression of PR genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NCI. For instance, the phytohormone abscisic acid (ABA), which is induced in response to a variety of environmental stresses, can suppress the induction of SAR . Therefore, the presence of ABA in the environment could potentially influence the effectiveness of NCI in inducing SAR .
properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKWZFHQBWLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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